molecular formula C18H21N3O4S B2436276 N1-(3,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-74-2

N1-(3,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2436276
CAS No.: 887204-74-2
M. Wt: 375.44
InChI Key: XYIONQNMAVHZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound with the molecular formula C18H21N3O4S . It is listed in various chemical databases and is available for research purposes.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results . For comprehensive information, one would need to refer to detailed material safety data sheets or similar resources.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Ying Chen, Sailuo Li, Lanting Xu, and D. Ma (2023) reported that a similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, was effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes, leading to the formation of internal alkynes (Chen et al., 2023).

  • Synthesis of Oxalamides : V. Mamedov and colleagues (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain oxirane-2-carboxamides. This method is high-yielding and provides a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Hydroxylation of Aryl Halides : Shanghua Xia, Lu Gan, Kailiang Wang, Zheng Li, and D. Ma (2016) found that N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, when combined with Cu(acac)2, was effective for hydroxylation of aryl halides under mild conditions, providing an efficient pathway for the synthesis of phenols and hydroxylated heteroarenes (Xia et al., 2016).

  • Supramolecular Chemistry : J. González-González, I. Padilla-Martínez, E. García-Báez, O. Franco-Hernández, and F. Martínez-Martínez (2013) studied a compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, highlighting its ability to form helical supramolecular structures, which is significant for understanding and designing molecular assemblies (González-González et al., 2013).

  • Coordination Polymers : Antigoni Margariti, E. Moushi, A. Tasiopoulos, A. Escuer, and G. Papaefstathiou (2020) reported the use of N,N'-bis(2-dicarboxyphenyl)-oxalamide in creating coordination polymers with various metals. These materials have potential applications in catalysis, molecular recognition, and sensing (Margariti et al., 2020).

Safety and Hazards

The safety and hazards associated with N1-(3,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-3-6-15(11-13(12)2)21-18(23)17(22)20-10-9-14-4-7-16(8-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIONQNMAVHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.